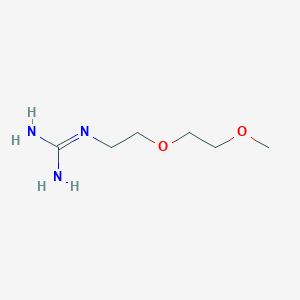

2-(2-Methoxyethoxy)ethylguanidine

Description

2-(2-Methoxyethoxy)ethylguanidine is a guanidine derivative featuring a methoxyethoxyethyl side chain. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and materials science. The methoxyethoxyethyl group in this compound likely enhances solubility in polar solvents compared to simpler alkylguanidines.

Properties

Molecular Formula |

C6H15N3O2 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-[2-(2-methoxyethoxy)ethyl]guanidine |

InChI |

InChI=1S/C6H15N3O2/c1-10-4-5-11-3-2-9-6(7)8/h2-5H2,1H3,(H4,7,8,9) |

InChI Key |

VYBNFXQNGQBXNB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCN=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-(2-Methoxyethoxy)ethylguanidine and related guanidine derivatives:

Key Observations :

- Solubility : The methoxyethoxy group enhances hydrophilicity compared to xylyloxy (aromatic ether) or dimethoxyethyl groups, which may improve bioavailability in drug formulations .

- Biological Activity : Substituents critically influence toxicity. The xylyloxy derivative exhibits potent cytotoxicity, while HEG lacks corneodesmosome disruption, suggesting substituent-driven selectivity .

- Applications : Nitrophenyl derivatives are favored in materials science, whereas hydroxy/methoxyethoxy variants are explored in biological systems .

Pharmacological and Industrial Relevance

- Toxicity Profile : The xylyloxy derivative’s cytotoxicity (IC50 ~1 mM) contrasts with HEG’s benign interaction with skin proteins, underscoring the role of substituents in toxicity .

- Drug Delivery Potential: The methoxyethoxy group’s polyethylene glycol (PEG)-like structure suggests utility in prodrug formulations to enhance solubility and reduce immunogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.